2-Chloro-5-hydroxy-4-methoxybenzaldehyde

Vue d'ensemble

Description

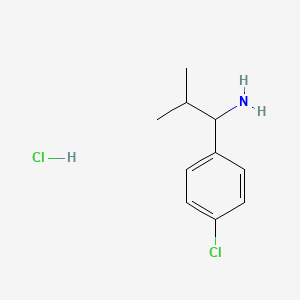

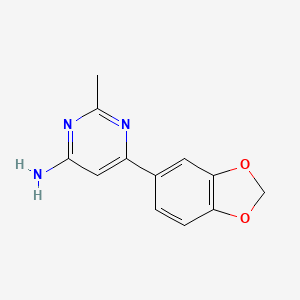

2-Chloro-5-hydroxy-4-methoxybenzaldehyde is a chlorinated benzaldehyde derivative . It has a molecular weight of 186.59 g/mol . It is a solid at room temperature .

Synthesis Analysis

The synthesis of chlorinated benzaldehydes often involves green chemistry approaches. The synthesis of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde could also be performed using environmentally benign processes.Molecular Structure Analysis

The molecular structure of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde can be determined using various spectroscopic techniques . The molecular formula is C8H7ClO2 .Chemical Reactions Analysis

Chlorinated benzaldehydes can react with various reagents to form Schiff bases. These reactions are typically facilitated by the presence of electron-withdrawing groups, such as chlorine, which can activate the aldehyde group towards nucleophilic attack.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-hydroxy-4-methoxybenzaldehyde include a molecular weight of 186.59 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique

Solubility and Activity Coefficient Study

- Solubility and Infinite Dilution Activity Coefficient: Research by Larachi et al. (2000) in the Journal of Chemical & Engineering Data examined the solubility of similar chlorinated vanillins, including 5-chloro-4-hydroxy-3-methoxybenzaldehyde. They measured solubilities using high-performance liquid chromatography (HPLC) and total organic carbon (TOC) methods, contributing to understanding the solubility-temperature relationship for these compounds (Larachi et al., 2000).

Synthesis and Antioxidant Activity

- Synthesis and Antioxidant Test: Rijal et al. (2022) in Materials Science Forum reported on synthesizing derivatives of halogenated vanillin, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and evaluated their antioxidant activities. Their work highlights the synthesis techniques and potential antioxidant applications of such compounds (Rijal et al., 2022).

Synthesis and Structural Characterization

- Chemical Degradation Products of Lignin: Hyötyläinen and Knuutinen (1993) in Chemosphere synthesized and examined the purity and structure of chlorinated vanillins like 4-hydroxy-3-methoxybenzaldehydes. Their study provides insight into the synthesis and gas chromatographic separation of these compounds, which is crucial for understanding their applications in scientific research (Hyötyläinen & Knuutinen, 1993).

Antimicrobial and Antiaflatoxigenic Activities

- Antiaflatoxigenic and Antimicrobial Activities: Harohally et al. (2017) in the Journal of Agricultural and Food Chemistry explored the antiaflatoxigenic and antimicrobial properties of 2-Hydroxy-4-methoxybenzaldehyde (HMBA) derivatives, highlighting the potential biomedical applications of such compounds (Harohally et al., 2017).

Safety and Hazards

2-Chloro-5-hydroxy-4-methoxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

It’s structurally similar compound, 2-hydroxy-4-methoxybenzaldehyde, is known to inhibit tyrosinase , an enzyme that catalyzes the oxidation of phenols (like tyrosine) and is involved in the production of melanin.

Mode of Action

Benzaldehydes can react with various reagents to form schiff bases. These reactions are typically facilitated by the presence of electron-withdrawing groups, such as chlorine, which can activate the aldehyde group towards nucleophilic attack.

Biochemical Pathways

If it acts like its structural analog, 2-hydroxy-4-methoxybenzaldehyde, it may affect the melanin synthesis pathway by inhibiting tyrosinase .

Pharmacokinetics

A structurally similar compound, 3-chloro-5-hydroxy-4-methoxybenzaldehyde, is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier

Result of Action

If it acts like its structural analog, 2-hydroxy-4-methoxybenzaldehyde, it may lead to a decrease in melanin production due to the inhibition of tyrosinase .

Propriétés

IUPAC Name |

2-chloro-5-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWUQIASOQMXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-hydroxy-4-methoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488026.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxybenzyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1488033.png)